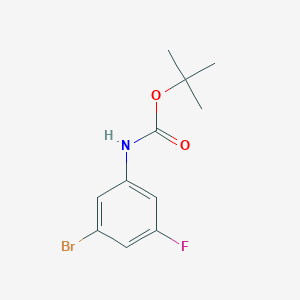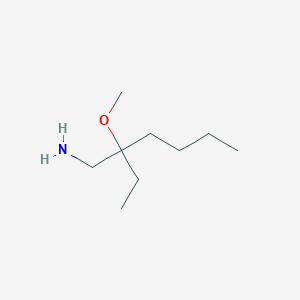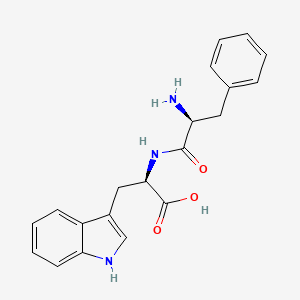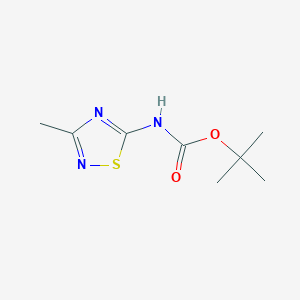
Tert-butyl 3-methyl-1,2,4-thiadiazol-5-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl(3-methyl-1,2,4-thiadiazol-5-yl)carbamate is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(3-methyl-1,2,4-thiadiazol-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable thiadiazole precursor. One common method involves the reaction of tert-butyl carbamate with 3-methyl-1,2,4-thiadiazole-5-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of tert-butyl(3-methyl-1,2,4-thiadiazol-5-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl(3-methyl-1,2,4-thiadiazol-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic reagents like amines, thiols, or halides can be employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives .
Aplicaciones Científicas De Investigación
Tert-butyl(3-methyl-1,2,4-thiadiazol-5-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents.
Mecanismo De Acción
The mechanism of action of tert-butyl(3-methyl-1,2,4-thiadiazol-5-yl)carbamate involves its interaction with molecular targets and pathways within cells. The thiadiazole ring can act as a bioisostere of pyrimidine, allowing it to interfere with DNA replication processes. This disruption can inhibit the growth and proliferation of bacterial and cancer cells. Additionally, the compound’s ability to form stable complexes with metal ions can enhance its biological activity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazole: A closely related compound with similar biological activities.
1,2,4-Thiadiazole: Another isomer with distinct chemical properties and applications.
1,2,3-Thiadiazole: A less common isomer with unique reactivity patterns.
Uniqueness
Tert-butyl(3-methyl-1,2,4-thiadiazol-5-yl)carbamate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the tert-butyl group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs .
Propiedades
Fórmula molecular |
C8H13N3O2S |
|---|---|
Peso molecular |
215.28 g/mol |
Nombre IUPAC |
tert-butyl N-(3-methyl-1,2,4-thiadiazol-5-yl)carbamate |
InChI |
InChI=1S/C8H13N3O2S/c1-5-9-6(14-11-5)10-7(12)13-8(2,3)4/h1-4H3,(H,9,10,11,12) |
Clave InChI |
UIPWOQFEUXUECH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NSC(=N1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


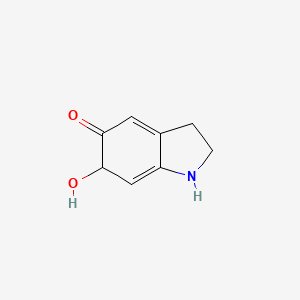
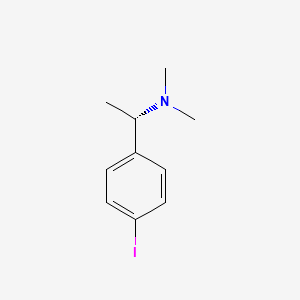
![[1,2,4]Triazino[4,3-a]benzimidazol-4(1H)-one](/img/structure/B13099077.png)
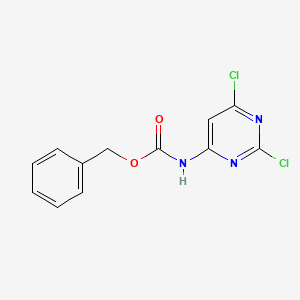




![Pyrimido[5,4-d]pyrimidin-2(1H)-one](/img/structure/B13099119.png)
